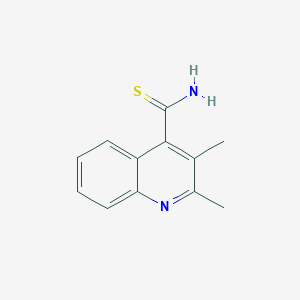

2,3-Dimethylquinoline-4-carbothioamide

Description

Significance of the Quinoline (B57606) Core in Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the edifice of chemical research, particularly in medicinal chemistry. nih.govnih.govnih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its remarkable versatility. nih.govnih.gov The unique electronic properties and the ability to participate in a wide range of chemical transformations make the quinoline nucleus a privileged structure for the design of novel bioactive agents. nih.gov Researchers have extensively explored quinoline derivatives for a multitude of therapeutic applications, driven by their demonstrated efficacy in various biological assays. nih.govnih.gov

Overview of Carbothioamide Functionalities in Organic Chemistry

The carbothioamide group, also known as a thioamide, is a sulfur analog of an amide. This functional group is a versatile building block in organic synthesis and is recognized for its unique reactivity and biological significance. The presence of the sulfur atom imparts distinct chemical properties compared to its oxygen counterpart, including different nucleophilicity, acidity, and coordination behavior. Thioamides are key intermediates in the synthesis of various sulfur-containing heterocycles and have been incorporated into numerous molecules exhibiting a wide spectrum of biological activities.

Rationale for Investigating 2,3-Dimethylquinoline-4-carbothioamide Derivatives

The investigation into derivatives of this compound is propelled by the synergistic potential of its constituent moieties. The quinoline core provides a well-established pharmacophore with a broad range of biological activities, while the carbothioamide group offers a site for further chemical modification and potential interaction with biological targets. The strategic placement of the carbothioamide at the 4-position of the quinoline ring is of particular interest, as this position is known to be crucial for the biological activity of many quinoline-based compounds. The methyl groups at the 2- and 3-positions can influence the steric and electronic properties of the molecule, potentially fine-tuning its biological profile.

The primary rationale for academic inquiry into this class of compounds is the exploration of new chemical space for drug discovery. By synthesizing and evaluating a library of derivatives with varied substituents on the quinoline ring or the carbothioamide nitrogen, researchers aim to identify novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties for potential therapeutic applications.

Scope and Objectives of Academic Inquiry

The academic investigation of this compound and its derivatives typically encompasses several key objectives:

Synthesis and Characterization: The development of efficient and versatile synthetic routes to access a diverse range of derivatives. This includes the optimization of reaction conditions and the thorough characterization of the synthesized compounds using modern spectroscopic and analytical techniques.

Biological Evaluation: The screening of the synthesized compounds for a variety of biological activities. Based on the known properties of quinolines and thioamides, these investigations often focus on areas such as antimicrobial, antifungal, and anticancer activities.

Structure-Activity Relationship (SAR) Studies: The systematic evaluation of how changes in the chemical structure of the derivatives affect their biological activity. These studies are crucial for identifying the key structural features required for a desired biological effect and for guiding the design of more potent and selective compounds.

Mechanistic Studies: The elucidation of the underlying mechanism of action for the most promising compounds. Understanding how these molecules interact with their biological targets at a molecular level is essential for their further development as therapeutic agents.

While specific research findings on this compound are not extensively documented in publicly available literature, the general principles of quinoline and carbothioamide chemistry provide a strong foundation for its academic exploration. The following table outlines the basic properties of the parent compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 62077-94-5 |

| Molecular Formula | C₁₂H₁₂N₂S |

| Molecular Weight | 216.30 g/mol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62077-94-5 |

|---|---|

Molecular Formula |

C12H12N2S |

Molecular Weight |

216.30 g/mol |

IUPAC Name |

2,3-dimethylquinoline-4-carbothioamide |

InChI |

InChI=1S/C12H12N2S/c1-7-8(2)14-10-6-4-3-5-9(10)11(7)12(13)15/h3-6H,1-2H3,(H2,13,15) |

InChI Key |

XTKXYLGESCOJRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethylquinoline 4 Carbothioamide and Its Precursors

Historical Context of Quinoline (B57606) Synthesis Relevant to 2,3-Dimethylquinoline

The quinoline scaffold is a prominent heterocyclic system in medicinal and industrial chemistry. nih.goviipseries.org Historically, numerous named reactions were developed in the late 19th century to access this important structure, many of which remain relevant today. iipseries.org These classical methods, including the Skraup, Doebner-von Miller, Friedlander, and Pfitzinger syntheses, form the bedrock of quinoline chemistry. iipseries.org These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. iipseries.org

Classical methods for quinoline synthesis have been continually refined to improve yields, expand substrate scope, and create specific substitution patterns like that found in 2,3-dimethylquinoline.

Pfitzinger Reaction : This reaction is particularly pertinent as it synthesizes quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base. iipseries.org By selecting a ketone as the carbonyl partner, 2,3-disubstituted quinoline-4-carboxylic acids can be produced. iipseries.org This makes the Pfitzinger reaction a highly direct route to the key precursor of the target molecule. Modifications often focus on optimizing reaction conditions and have been used to create a wide array of quinoline-4-carboxamides and carboxylates. researchgate.net

Doebner Reaction : The Doebner synthesis, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, also yields quinoline-4-carboxylic acids. researchgate.netnih.gov However, this method typically suffers from lower yields compared to the Pfitzinger reaction. researchgate.net Modern adaptations have focused on improving its efficiency, for instance, through the development of a hydrogen-transfer variant that works well for anilines possessing electron-withdrawing groups, which are often problematic in the conventional setup. nih.gov

Knorr Quinoline Synthesis : This method involves the cyclization of β-ketoanilides using a strong acid, typically sulfuric acid. iipseries.org It is a valuable route for producing 2-hydroxyquinolines (quinolin-2-ones). While not a direct path to the 2,3-dimethylquinoline-4-carboxylic acid structure, its principles of cyclization are fundamental in heterocyclic chemistry.

Friedländer Synthesis : The Friedländer synthesis is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.org This reaction, often catalyzed by base or acid, is an efficient method for generating substituted quinolines. iipseries.orgbohrium.com Its utility lies in its convergent nature, bringing two key fragments together to form the quinoline core.

| Reaction Name | Key Reactants | Catalyst/Conditions | Primary Product Type | Reference |

|---|---|---|---|---|

| Pfitzinger | Isatin, Carbonyl Compound | Strong Base (e.g., KOH) | Quinoline-4-carboxylic acids | iipseries.org |

| Doebner | Aniline, Aldehyde, Pyruvic Acid | Reflux, often without catalyst | Quinoline-4-carboxylic acids | researchgate.netnih.gov |

| Knorr | β-Ketoanilide | Strong Acid (e.g., H₂SO₄) | 2-Hydroxyquinolines | iipseries.org |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Acid or Base | Substituted Quinolines | iipseries.org |

To address the limitations of classical methods, such as harsh conditions or low yields, modern synthetic chemistry has introduced more efficient and environmentally benign strategies. researchgate.net

One-Pot Multicomponent Reactions (MCRs) : These reactions are highly efficient as they combine three or more reactants in a single vessel to form a complex product, minimizing intermediate isolation steps, saving time, and reducing waste. ajgreenchem.com Several quinoline and fused-quinoline derivatives have been synthesized using MCRs, often catalyzed by novel catalysts to achieve high yields in short reaction times. ajgreenchem.comnih.govnih.gov For example, tetrahydroquinoline derivatives can be prepared via a one-pot three-component condensation under reflux conditions. nih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation is a green chemistry technique that can dramatically reduce reaction times, increase yields, and improve the energy efficiency of chemical processes. bohrium.comnih.gov Many classical quinoline syntheses, including the Friedländer reaction, have been adapted to microwave conditions. bohrium.com This technology has been successfully applied to synthesize a variety of quinoline derivatives, quinazolinones, and other heterocyclic systems, often achieving in minutes what would take hours with conventional heating. bohrium.comfrontiersin.org

Solvent-Free Conditions : Performing reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry that reduces waste and can sometimes enhance reaction rates. nih.govresearchgate.net Heterogeneous catalysts, such as zeolites, have been employed for the one-step cyclization synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions, providing a green and efficient approach. rsc.org

| Strategy | Example Reaction | Key Features | Reference |

|---|---|---|---|

| One-Pot Multicomponent Reaction | Synthesis of tetrahydroquinolines from an aldehyde, an amine, and dimedone. | Efficient, convergent, reduces waste. | nih.gov |

| Microwave-Assisted Synthesis | Friedländer quinoline synthesis from 2-aminophenylketones and cyclic ketones. | Rapid reaction times, increased yields, energy efficient. | bohrium.com |

| Solvent-Free Conditions | Synthesis of 2,4-disubstituted quinolines using a zeolite catalyst. | Environmentally friendly, reduced waste, simple work-up. | rsc.org |

Synthesis of 2,3-Dimethylquinoline-4-carboxylic Acid Analogues

The most direct classical route to the key intermediate, 2,3-dimethylquinoline-4-carboxylic acid, is the Pfitzinger reaction. uni.lu This synthesis involves the reaction of isatin with 2,3-butanedione (B143835) (also known as diacetyl) in the presence of a strong base like potassium hydroxide.

The mechanism proceeds via the initial ring-opening of isatin by the base to form an isatinate salt. This is followed by a condensation reaction between the ketone of the opened isatin and one of the carbonyl groups of 2,3-butanedione. Subsequent intramolecular cyclization and dehydration/aromatization lead to the formation of the stable 2,3-dimethylquinoline-4-carboxylic acid product. iipseries.org This method is highly effective for generating the specific 2,3-disubstituted quinoline-4-carboxylic acid core required for the synthesis of the final target compound.

Conversion of Carboxylic Acid Precursors to Carbothioamide Derivatives

The final stage of the synthesis involves the transformation of the 4-carboxyl group of 2,3-dimethylquinoline-4-carboxylic acid into a carbothioamide functional group. This can be achieved through several established chemical pathways.

A common and reliable method to convert a carboxylic acid to a carbothioamide involves a two-step process. First, the carboxylic acid is converted into the corresponding primary carboxamide. This is typically done by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia.

The resulting 2,3-dimethylquinoline-4-carboxamide is then subjected to a thionation reaction. Reagents such as Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent are standard for this transformation, effectively replacing the oxygen atom of the amide with a sulfur atom to yield the final 2,3-dimethylquinoline-4-carbothioamide.

An alternative pathway involves the use of thiosemicarbazide (B42300) or related intermediates. In this approach, the 2,3-dimethylquinoline-4-carboxylic acid is first converted to its corresponding acyl hydrazide (also known as a carbohydrazide). This is achieved by reacting an activated form of the acid (like the acyl chloride) with hydrazine (B178648) hydrate.

The resulting 2,3-dimethylquinoline-4-carbohydrazide can then be reacted with a suitable thiocarbonyl donor. For instance, reaction with an isothiocyanate would lead to a thiosemicarbazide derivative. The nucleophilic addition of thiosemicarbazide itself to activated carbonyl compounds is a known method for forming carbothioamide moieties in other heterocyclic systems. nih.gov This route offers a versatile alternative for constructing the desired functional group. nih.govacs.org

| Pathway | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Via Thionation | Carboxylic Acid → Acyl Chloride (e.g., with SOCl₂) | Acyl Chloride → Carboxamide (e.g., with NH₃) | Carboxamide → Carbothioamide (e.g., with Lawesson's Reagent) |

| Via Hydrazide | Carboxylic Acid → Acyl Chloride (e.g., with SOCl₂) | Acyl Chloride → Acyl Hydrazide (e.g., with N₂H₄) | Acyl Hydrazide → Carbothioamide (e.g., with a thiocarbonyl source) |

Directed Functionalization Strategies for this compound Scaffolds

The inherent reactivity of the quinoline core allows for various post-synthesis modifications. Directed functionalization strategies are crucial for creating a library of derivatives from a common intermediate, enabling the exploration of structure-activity relationships.

Regioselective Substitution Approaches (e.g., Bromination of this compound)

Electrophilic aromatic substitution is a fundamental tool for the functionalization of quinoline systems. Bromination, in particular, serves as a gateway to further modifications, such as cross-coupling reactions. The regioselectivity of bromination on the this compound scaffold is dictated by the electronic effects of the existing substituents. The electron-donating methyl groups at positions 2 and 3, and the electron-withdrawing carbothioamide group at position 4, collectively influence the position of electrophilic attack.

Typically, electrophilic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring portion, at positions 5 and 8, or at position 6. The precise outcome can be influenced by the choice of brominating agent and reaction conditions. Common brominating agents include N-bromosuccinimide (NBS) and bromine in various solvents. For instance, the use of NBS in a solvent like carbon tetrachloride, often with a radical initiator, can lead to selective bromination. researchgate.net

Table 1: Regioselective Bromination of Quinoline Derivatives

| Starting Material | Brominating Agent | Conditions | Major Product(s) | Reference |

| 2-Methylquinoline | NBS, AIBN | CCl4, reflux | 2-(Bromomethyl)quinoline | researchgate.net |

| Pyrrolo[1,2-a]quinoxaline | TBATB | Dichloromethane, rt | 3-Bromopyrrolo[1,2-a]quinoxaline | nih.gov |

| Substituted Thiophene | Direct Lithiation, Br2 | THF, -78°C to rt | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | researchgate.net |

Note: The data in this table is illustrative of general regioselective bromination reactions on related heterocyclic systems and does not represent specific experimental results for this compound.

Suzuki Coupling and Related Cross-Coupling Reactions at the Quinoline Core

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and substituted heterocyclic compounds. beilstein-journals.org This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. chemspider.comorganic-chemistry.org

Following the regioselective bromination of the this compound core, the resulting bromo-derivative can serve as a substrate for Suzuki coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents at specific positions on the quinoline ring, significantly diversifying the molecular architecture. The reactivity of the halogen in Suzuki coupling generally follows the trend I > Br > Cl. chemspider.com

The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the Suzuki coupling reaction and can be optimized to achieve high yields and minimize side products. chemspider.comnumberanalytics.com

Table 2: Suzuki Cross-Coupling Reactions on Halogenated Quinolines

| Halogenated Quinoline | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | DMF | 2,3-Diaryl-4-chloroquinoline | Moderate | chemspider.com |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Substituted phenylboronic acids | PdCl2(PPh3)2 | - | - | 6-Aryl-1,2,3,4-tetrahydroquinoline | 68-82% | organic-chemistry.org |

| Quinoline-8-yl halides | Aryl halides (via borylation) | Pd-catalyst/n-BuPAd2 | - | - | 8-Arylquinolines | up to 98% | organic-chemistry.org |

Note: This table presents examples of Suzuki coupling on various quinoline systems to illustrate the general applicability of the reaction.

Chemical Reactivity and Derivatization of 2,3 Dimethylquinoline 4 Carbothioamide

Reactions at the Carbothioamide Moiety

The carbothioamide (-CSNH₂) group is a rich hub of chemical reactivity, capable of participating in numerous transformations. Its ambident nucleophilic nature, with reactive centers at both the sulfur and nitrogen atoms, allows for selective reactions with a variety of electrophiles.

The thioamide group can react with both nucleophiles and electrophiles. The sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles. For instance, alkylation with alkyl halides (e.g., methyl iodide, ethyl bromoacetate) occurs preferentially at the sulfur atom to form S-alkylated isothioamide derivatives, known as thioimidates. These intermediates are valuable for further transformations.

Conversely, the nitrogen atom of the thioamide group can act as a nucleophile, typically reacting with hard electrophiles. Acylation with acyl chlorides or anhydrides can lead to N-acylated products, although S-acylation can also occur depending on the reaction conditions.

The thioamide group itself is susceptible to nucleophilic attack at the thiocarbonyl carbon, although it is less electrophilic than a carbonyl carbon. Strong nucleophiles or acid/base catalysis can promote reactions such as hydrolysis to the corresponding carboxamide or carboxylic acid, or aminolysis with amines to form amidines.

Table 1: Examples of Electrophilic Transformations at the Thioamide Group

| Reagent | Product Type | Reaction Conditions |

|---|---|---|

| Alkyl Halide (R-X) | S-Alkyl Thioimidate | Base (e.g., NaH, K₂CO₃) in an inert solvent (e.g., DMF, Acetone) |

| α-Halo Ketone (R-CO-CH₂-X) | S-Alkylated Intermediate | Base (e.g., NaOEt) in Ethanol |

The carbothioamide moiety is a key building block for the synthesis of various five-membered heterocycles. These cyclization reactions often involve an initial reaction at the sulfur atom followed by intramolecular nucleophilic attack by the nitrogen atom.

1,3,4-Oxadiazole Synthesis: One common strategy for forming a 1,3,4-oxadiazole ring involves the desulfurative cyclization of an acylthiosemicarbazide intermediate. While 2,3-Dimethylquinoline-4-carbothioamide is not a thiosemicarbazide (B42300) itself, it can be converted into suitable precursors. For example, reaction with a hydrazide could potentially lead to a compound that, upon treatment with an oxidizing agent (like I₂/NaOH) or a desulfurizing agent, undergoes cyclization to form a 2,5-disubstituted 1,3,4-oxadiazole derivative.

1,2,4-Triazole Synthesis: The synthesis of 1,2,4-triazoles from thioamides is a well-established route. A typical method involves the reaction of the thioamide with hydrazine (B178648) hydrate to form a hydrazidine intermediate. This intermediate can then be cyclized with various one-carbon sources, such as formic acid or orthoesters, to yield the 1,2,4-triazole ring. Alternatively, acylhydrazides can react with isothiocyanates to form acyl thiosemicarbazides, which cyclize under basic conditions to afford triazole-thiones. helsinki.fi The thioamide of the title compound can be S-alkylated and then reacted with hydrazine to initiate a cyclization that forms a 1,2,4-triazole ring fused to another heterocyclic system.

Table 2: General Cyclization Strategies Involving Thioamide Precursors

| Target Heterocycle | General Strategy | Key Reagents |

|---|---|---|

| 1,3,4-Oxadiazole | Desulfurative cyclization of an acylthiosemicarbazide precursor | HgO, I₂/NaOH, EDC·HCl nih.gov |

| 1,2,4-Triazole | Reaction with hydrazine followed by cyclization with a C1 synthon | 1. Hydrazine Hydrate2. Formic Acid or CS₂/KOH |

Reactions at the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring is a basic and nucleophilic center, making it a target for protonation, alkylation, and acylation reactions.

Protonation: As a weak base, the quinoline nitrogen can be protonated by strong acids to form quinolinium salts. This increases the water solubility of the molecule and can alter its electronic properties.

Alkylation: The nitrogen atom can be readily alkylated using alkyl halides, such as methyl iodide or benzyl bromide. This reaction leads to the formation of quaternary N-alkyl-2,3-dimethylquinolinium salts. The formation of these salts enhances the electron-withdrawing nature of the quinoline ring system.

Acylation: Reaction with acyl chlorides or anhydrides results in the formation of N-acylquinolinium salts. These salts are typically highly reactive and can act as acylating agents themselves or undergo further reactions.

Reactions at the Methyl Substituents (C2 and C3)

The reactivity of the methyl groups on the quinoline ring is highly dependent on their position. Methyl groups at the C2 and C4 positions of a quinoline ring are "active" due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the corresponding carbanion intermediate.

In this compound, the methyl group at the C2 position is significantly more reactive than the one at C3. nih.gov The C2-methyl group can undergo a variety of condensation reactions. For example, in the presence of a base or acid catalyst, it can react with aromatic aldehydes (e.g., benzaldehyde) in a Knoevenagel-type condensation to yield a 2-styryl derivative. researchgate.net It can also react with other electrophiles, such as orthoesters or dimethylformamide dimethyl acetal (DMF-DMA). In contrast, the C3-methyl group is comparatively unreactive and does not typically participate in such condensation reactions. nih.gov

Derivatization for Enhanced or Modified Molecular Interactions

The various reactive sites on this compound allow for extensive derivatization to tailor its molecular properties.

Modification of Polarity and Solubility: Alkylation or protonation at the quinoline nitrogen (Section 3.2.1) introduces a positive charge, significantly increasing the molecule's polarity and aqueous solubility.

Extension of Conjugation: Condensation reactions at the active C2-methyl group (Section 3.3) can extend the π-conjugated system of the molecule. This modification can influence the molecule's photophysical properties, such as its absorption and fluorescence spectra.

Introduction of New Functional Groups: Reactions at the thioamide moiety (Section 3.1) are particularly useful for introducing new functionalities. S-alkylation allows for the attachment of various side chains, while cyclization reactions build entirely new heterocyclic rings onto the quinoline scaffold.

Creation of Rigid, Planar Systems: Converting the flexible thioamide group into a rigid heterocyclic ring like a 1,2,4-triazole or 1,3,4-oxadiazole (Section 3.1.2) creates a more planar and conformationally restricted molecule. Such structures can facilitate stronger intermolecular interactions, such as π-π stacking, which can be crucial for binding to biological targets or for applications in materials science.

Through these derivatization strategies, the core structure of this compound can be systematically modified to fine-tune its steric, electronic, and physicochemical properties for specific applications.

Structural Elucidation and Advanced Computational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in confirming the molecular structure of 2,3-Dimethylquinoline-4-carbothioamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-Ray Diffraction (SCXRD) collectively provide a comprehensive understanding of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the methyl group protons, and the protons of the thioamide's amino group. The aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific shifts and coupling patterns dictated by their positions on the quinoline ring and the electronic effects of the methyl and carbothioamide substituents. The two methyl groups at positions 2 and 3 would likely appear as sharp singlets in the upfield region, around 2.5-3.0 ppm. The protons of the -NH₂ group of the carbothioamide are expected to be observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum of 2,3-dimethylquinoline has been reported, providing a basis for predicting the spectrum of the target compound. The signals for the carbons of the 2,3-dimethylquinoline moiety are expected in the aromatic region (120-150 ppm), with the methyl carbons appearing at higher field (around 20-30 ppm). The introduction of the carbothioamide group at the 4-position would cause a downfield shift for the C4 carbon. The carbon of the thioamide group (C=S) is characteristically found at very low field, often in the range of 180-200 ppm.

¹⁵N NMR Spectroscopy: In quinoline-thiosemicarbazide derivatives, the nitrogen signals of the thiosemicarbazide (B42300) moiety have been observed at distinct chemical shifts, which can be used to characterize the nitrogen environments in this compound nih.gov. The nitrogen of the quinoline ring and the nitrogen of the thioamide group would exhibit unique resonances, providing valuable structural information.

A hypothetical data table for the expected NMR chemical shifts is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Quinoline-H | 7.0 - 9.0 (m) | - |

| 2-CH₃ | ~2.7 (s) | ~25 |

| 3-CH₃ | ~2.6 (s) | ~20 |

| C=S-NH₂ | Variable (br s) | - |

| Quinoline-C | - | 120 - 150 |

| C=S | - | 180 - 200 |

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic quinoline system and the thioamide functional group. The aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region, while C=C and C=N stretching vibrations of the quinoline ring would appear between 1400 and 1600 cm⁻¹. The thioamide group exhibits several characteristic bands. The N-H stretching vibrations of the primary thioamide are expected as two bands in the 3100-3400 cm⁻¹ region. A significant band corresponding to the C=S stretching vibration is typically observed in the range of 1200-1220 cm⁻¹ nih.gov.

Mass Spectrometry (MS): The mass spectrum of 2,3-dimethylquinoline shows a prominent molecular ion peak. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the carbothioamide group or parts of it, as well as fragmentation of the quinoline ring. A common fragmentation pathway for quinoline itself involves the loss of HCN chempap.org.

A summary of expected spectroscopic data is provided in the table below.

| Technique | Expected Observations |

| IR (cm⁻¹) | 3100-3400 (N-H stretch), 3000-3100 (Aromatic C-H stretch), 1400-1600 (C=C, C=N stretch), 1200-1220 (C=S stretch) |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight, fragmentation patterns involving loss of the carbothioamide group and HCN. |

Single Crystal X-Ray Diffraction (SCXRD) for Solid-State Structures

Although a specific crystal structure for this compound is not available in the searched literature, analysis of related structures, such as quinoline derivatives, provides insights into the expected solid-state conformation chemmethod.com. It is anticipated that the 2,3-dimethylquinoline ring system will be essentially planar. The carbothioamide group at the 4-position may exhibit some degree of rotation around the C4-C(S) bond. In the solid state, intermolecular hydrogen bonding involving the thioamide's -NH₂ group and the nitrogen atom of the quinoline ring of an adjacent molecule is highly probable, potentially leading to the formation of dimers or extended chain structures. The packing of the molecules in the crystal lattice would be influenced by these hydrogen bonds and van der Waals interactions.

Quantum Chemical Calculations and Electronic Properties

Computational chemistry provides a powerful tool to investigate the electronic structure and reactivity of molecules. Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are commonly employed for this purpose.

Density Functional Theory (DFT) Studies

DFT calculations are widely used to predict the optimized geometry, electronic properties, and spectroscopic features of quinoline derivatives nih.gov. For this compound, DFT studies would likely be employed to calculate bond lengths, bond angles, and dihedral angles, providing a theoretical model of its three-dimensional structure. Furthermore, DFT can be used to simulate vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. Natural Bond Orbital (NBO) analysis, a feature of DFT calculations, can provide insights into intramolecular interactions, such as hydrogen bonding and hyperconjugative interactions, which contribute to the stability of the molecule nih.gov.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule nih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For quinoline-based thiosemicarbazide derivatives, the HOMO is often located on the thiosemicarbazide moiety, indicating its role as the primary electron donor, while the LUMO is typically distributed over the quinoline ring, which acts as the electron acceptor nih.gov. This charge transfer character is important for understanding the molecule's potential applications in various fields.

A table summarizing the key aspects of computational analysis is presented below.

| Computational Method | Information Obtained |

| DFT | Optimized molecular geometry, bond parameters, simulated vibrational frequencies, NBO analysis of intramolecular interactions. |

| FMO | HOMO-LUMO energy gap, electron density distribution in frontier orbitals, prediction of chemical reactivity and electronic transitions. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution of a molecule and predict its chemical reactivity. researchgate.netnih.gov It provides a color-coded map of the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

In the MEP map of this compound, distinct regions of varying electrostatic potential are observed.

Negative Regions (Red/Yellow) : These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, the most significant negative potential is localized on the sulfur atom of the carbothioamide group due to its high electronegativity and the presence of lone pairs of electrons. The nitrogen atom within the quinoline ring also represents a site of negative potential.

Positive Regions (Blue) : These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the amine group in the carbothioamide moiety exhibit the most positive electrostatic potential. nih.gov

Neutral Regions (Green) : These areas, typically found over the carbon skeleton of the quinoline ring, represent regions of neutral or near-neutral potential. nih.gov

This analysis of the MEP surface is instrumental in understanding the molecule's intermolecular interaction patterns, such as hydrogen bonding, and predicting its behavior in biological systems. researchgate.netresearchgate.net The map acts as a guide to the molecule's reactive sites. nih.govchemrxiv.org

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Thioamide Sulfur Atom | Strongly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Quinoline Nitrogen Atom | Negative (Yellow/Orange) | Site for electrophilic attack, hydrogen bond acceptor |

| Thioamide Amine Hydrogens | Strongly Positive (Blue) | Site for nucleophilic attack, hydrogen bond donor |

| Aromatic Hydrogens | Slightly Positive (Light Blue) | Weak sites for nucleophilic interaction |

| Quinoline Ring System | Near-Neutral (Green) | Generally unreactive, contributes to van der Waals forces |

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed understanding of charge transfer and hyperconjugative interactions, which contribute significantly to molecular stability.

For this compound, NBO analysis would reveal several key donor-acceptor interactions:

Lone Pair Interactions : The nitrogen atom of the quinoline ring possesses a lone pair of electrons in an sp2 hybrid orbital. NBO analysis can quantify the donation of this lone pair to the antibonding orbitals of adjacent C-C and C-N bonds, contributing to the electronic characteristics of the heterocyclic system.

π-π Interactions: Within the quinoline ring, NBO analysis elucidates the interactions between the filled π orbitals (donors) and the empty π orbitals (acceptors) of the aromatic system, which are fundamental to its aromaticity and stability.

These donor-acceptor interactions, quantified as stabilization energies (E(2)), provide insight into the electronic delocalization and the nature of the chemical bonds within the molecule.

Table 2: Predicted NBO Donor-Acceptor Interactions in this compound

| Donor Orbital (Filled) | Acceptor Orbital (Unfilled) | Type of Interaction | Predicted Stabilization Energy (E(2)) |

|---|---|---|---|

| LP (S) of Thioamide | π* (C=N) of Quinoline | n → π* | High |

| LP (N) of Thioamide | π* (C=C) of Quinoline | n → π* | Moderate |

| π (C=C) of Quinoline | π* (C=C) of Quinoline | π → π* | High |

| LP (N) of Quinoline | σ* (C-C) of Quinoline | n → σ* | Low |

Analysis of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are critical in determining the preferred conformation and stability of a molecule. osti.gov In this compound, the potential for an intramolecular hydrogen bond exists between one of the hydrogen atoms of the thioamide amine group (-NH2) and the nitrogen atom of the quinoline ring.

This interaction would form a pseudo-six-membered ring, which is an energetically favorable conformation. The formation of this bond depends on the geometry and the relative orientation of the carbothioamide group with respect to the quinoline ring. Computational analysis can confirm the presence of this bond by examining key parameters:

Bond Distance : The distance between the amine hydrogen (donor) and the quinoline nitrogen (acceptor).

Bond Angle : The N-H···N angle, which ideally should be close to 180 degrees for a strong hydrogen bond.

Topological Analysis : Quantum Theory of Atoms in Molecules (QTAIM) analysis can identify a bond critical point between the H and N atoms, confirming the existence of an interaction.

The presence of such a hydrogen bond would planarize the structure, restrict the rotation of the carbothioamide group, and significantly influence the molecule's chemical and physical properties.

Table 3: Parameters for Potential Intramolecular Hydrogen Bond in this compound

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Donor Atom | Thioamide Nitrogen (N-H) | - |

| Acceptor Atom | Quinoline Nitrogen (N) | - |

| H···N Distance | The length of the hydrogen bond | < 2.5 Å |

| N-H···N Angle | The angle of the hydrogen bond | > 110° |

| Stabilization Effect | Increased conformational stability and planarity | - |

Molecular Modeling and Simulation

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net For this compound, MD simulations can provide valuable insights into its conformational dynamics, stability, and interactions with its environment, such as a solvent or a biological receptor. mdpi.comnih.gov

An MD simulation of this compound would typically involve:

System Setup : Placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Energy Minimization : Optimizing the initial geometry to remove any steric clashes or unfavorable contacts.

Equilibration : Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run : Simulating the trajectory of the molecule over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal the flexibility of the molecule, the stability of potential intramolecular hydrogen bonds, and the pattern of intermolecular interactions with solvent molecules. researchgate.net When docked into a protein's active site, MD simulations can assess the stability of the protein-ligand complex, providing a more dynamic picture of the binding interactions than static docking models. mdpi.com

Pharmacophore Modeling

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model does not represent a real molecule but rather an abstract collection of features.

For a molecule like this compound, a pharmacophore model could be generated based on its structure and potential interactions. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA) : The sulfur atom of the thioamide and the nitrogen of the quinoline ring.

Hydrogen Bond Donors (HBD) : The N-H groups of the thioamide.

Aromatic Ring (AR) : The quinoline ring system itself, which can engage in π-π stacking interactions.

Hydrophobic Features (HY) : The methyl groups and the aromatic ring.

Identifying these features is a crucial first step in designing new molecules with similar or improved activity and for virtual screening of compound libraries to find other potential candidates. nih.govnih.gov This approach has been successfully used for other quinoline derivatives to identify novel modulators of biological targets. nih.govnih.gov

Table 4: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Thioamide Sulfur, Quinoline Nitrogen | H-bonding with receptor donor groups |

| Hydrogen Bond Donor (HBD) | Thioamide N-H | H-bonding with receptor acceptor groups |

| Aromatic Ring (AR) | Quinoline Ring | π-π stacking, cation-π interactions |

| Hydrophobic (HY) | Methyl Groups, Quinoline Ring | van der Waals, hydrophobic interactions |

Molecular Interactions and Biological Target Engagement of Quinoline Carbothioamide Derivatives

Investigation of Protein-Ligand Binding Mechanisms

Understanding how a molecule interacts with its biological target is fundamental to drug discovery. For quinoline (B57606) carbothioamide derivatives, computational methods have been instrumental in elucidating these interactions at a molecular level.

In Silico Molecular Docking Studies with Relevant Biological Macromolecules

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand (like a quinoline derivative) and a protein.

Studies on various quinoline derivatives have demonstrated their ability to bind to a range of biological macromolecules. For instance, a series of novel 2-phenyl quinoline-4-carboxamide derivatives were synthesized and their interactions with target proteins were studied using molecular docking, revealing good binding affinity through hydrogen bond interactions with key residues in the active site. researchgate.net Similarly, docking studies of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues with urease, a bacterial enzyme, showed key interactions including hydrogen bonding and hydrophobic interactions. nih.gov

Another study focused on quinoline-based thiosemicarbazide (B42300) derivatives targeting the InhA enzyme of Mycobacterium tuberculosis. Molecular docking revealed that the most effective compound, N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4), likely demonstrates its antimycobacterial activity through the inhibition of this enzyme. acs.orgnih.gov Furthermore, molecular docking of 2H-thiopyrano[2,3-b]quinoline derivatives with the anticancer peptide CB1a identified interactions with several amino acid residues, including ILE-8, LYS-7, and TRP-12. nih.govsemanticscholar.org

| Derivative Class | Biological Target | Key Interacting Residues | Reference |

|---|---|---|---|

| Quinoline-based Thiosemicarbazides | InhA enzyme (M. tuberculosis) | Active site residues | acs.orgnih.gov |

| N-Aryl-3,4-dihydroisoquinoline Carbothioamides | Urease | Not specified | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a Protein | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, GLU-9 | nih.govsemanticscholar.org |

| Carbothioamide/Carboxamide-Based Pyrazolines | DNA Duplex (d(CGATCG)2) | Intercalative binding | nih.gov |

Computational Prediction of Binding Affinities and Interaction Modes

Computational tools not only predict the binding pose but also estimate the binding affinity, which is the strength of the interaction between the ligand and its target. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.

For 2H-thiopyrano[2,3-b]quinoline derivatives docked against the CB1a protein, the predicted binding affinities ranged from -5.3 to -6.1 kcal/mol. nih.govsemanticscholar.org The derivative with the highest binding affinity of -6.1 kcal/mol was identified as a potentially potent agent. semanticscholar.org In another study, carbothioamide/carboxamide-based pyrazoline analogs were docked with a DNA hexamer, showing significant binding affinities of -7.1 and -6.9 kcal/mol, suggesting an intercalative binding mode. nih.gov These computational predictions are invaluable for prioritizing compounds for further experimental testing.

| Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a Protein | -5.3 to -6.1 | nih.govsemanticscholar.org |

| Carbothioamide/Carboxamide-Based Pyrazolines | DNA Duplex (d(CGATCG)2) | -7.1 and -6.9 | nih.gov |

Cellular and Enzyme-Level Studies of Mechanism of Action

Experimental assays at the cellular and enzyme levels are crucial to validate computational predictions and to fully understand the mechanism of action of a compound.

Enzyme Inhibition Assays

Quinoline derivatives have been shown to inhibit a variety of enzymes. For example, N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues were evaluated for their ability to inhibit urease. Several of these compounds were found to be more potent than the standard inhibitor thiourea, with IC50 values ranging from 11.2 to 20.4 μM. nih.gov

In the context of cancer, a series of quinoline-8-sulfonamide derivatives were found to exert high cytotoxicity toward various cancer cell lines, with one compound reducing intracellular pyruvate levels, suggesting an interaction with pyruvate kinase M2 (PKM2). mdpi.com Furthermore, novel quinoline-3-carboxamide derivatives were designed as inhibitors of cholesteryl ester transfer protein (CETP), a key protein in cholesterol metabolism. Some of these derivatives exhibited potent CETP inhibitory activity, with an inhibitory rate of 80.1%. mdpi.com

| Derivative Class | Target Enzyme | Inhibitory Potency (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| N-Aryl-3,4-dihydroisoquinoline Carbothioamides | Urease | 11.2 ± 0.81 μM | nih.gov |

| Quinoline-8-Sulfonamides | Pyruvate Kinase M2 (PKM2) | IC50 = 223.1 µg/mL (A549 cells) | mdpi.com |

| Quinoline-3-Carboxamides | Cholesteryl Ester Transfer Protein (CETP) | 80.1% inhibition | mdpi.com |

| Carboxamide Appended Quinolines | Pim-1 Kinase | IC50 = 0.11 (compound 3e) | researchgate.net |

Modulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Quinoline derivatives have been shown to trigger this process through various mechanisms.

One common mechanism is the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Studies on carboxamide-appended quinoline moieties have shown that they can induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein BAX. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of caspases, the executive enzymes of apoptosis. nih.gov

Indeed, treatment of cancer cells with quinoline derivatives has been shown to lead to the activation of caspase-9 and caspase-3. researchgate.netnih.gov Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis. nih.gov Some quinoline derivatives have also been found to induce apoptosis via the mitochondrial-dependent pathway, characterized by a decrease in the mitochondrial membrane potential. nih.gov

Cell Cycle Arrest Induction

The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of the cell cycle is another key strategy for cancer therapy. Quinoline derivatives have been reported to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.

For example, certain quinoline derivatives have been shown to cause cell cycle arrest at the G1 phase. nih.govnih.gov One study on a novel quinoline derivative, 6f, found that it induced G1 phase arrest in MCF-7 breast cancer cells. nih.gov Another compound, Thymoquinone, induced G0/G1 arrest in papilloma cells, which was associated with an increase in the expression of the cyclin-dependent kinase inhibitor p16 and a decrease in cyclin D1 protein expression. nih.gov Other quinoline derivatives have been shown to induce arrest at the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis and ultimately leads to a halt in proliferation.

Impact on Cell Migration and Angiogenesis

Information regarding the effect of 2,3-Dimethylquinoline-4-carbothioamide on cell migration and the process of angiogenesis is not available in the reviewed literature.

Assessment of Cellular Selectivity in vitro

There is no available data from in vitro studies to assess the cellular selectivity of this compound.

Structure Activity Relationship Sar Studies of 2,3 Dimethylquinoline 4 Carbothioamide Derivatives

Impact of Substituents on Molecular Interactions and Target Binding

The biological activity of 2,3-Dimethylquinoline-4-carbothioamide derivatives can be finely tuned by strategic modifications to different parts of the molecule. The quinoline (B57606) ring, the carbothioamide moiety, and the N-position of the carbothioamide all represent key areas for chemical exploration to enhance molecular interactions with biological targets.

Effect of Substitutions on the Quinoline Ring

The quinoline core is a critical determinant of the pharmacological profile of these derivatives. Alterations to this bicyclic system can significantly influence the compound's affinity and efficacy. Research on related quinoline-based compounds has demonstrated that the introduction of various substituents can modulate their biological response. For instance, in a series of 4-carboxyl quinoline derivatives, the presence of lipophilic substituents at the C-7 and C-8 positions of the quinoline ring was found to be important for their inhibitory activity against COX-2. nih.gov This suggests that hydrophobic interactions in this region of the molecule are crucial for target engagement.

Furthermore, studies on quinolinone–chalcone derivatives have shown that electron-donating substituents on the chalcone's B ring, which is attached to the quinoline scaffold, contribute to their anti-parasitic properties. nih.gov The position of these electron-donating groups also plays a significant role in determining the potency of the compounds. nih.gov In another study involving quinoline-carboxamide derivatives, the introduction of highly electronegative substituents such as fluoro, chloro, and iodo groups was found to enhance the affinity of the compounds for their target.

Role of Modifications to the Carbothioamide Moiety

The carbothioamide group (-CSNH-) is a pivotal functional group that plays a crucial role in the biological activity of this class of compounds. The presence of the sulfur atom, in particular, appears to be a key contributor to target interaction. The replacement of the sulfur atom with an oxygen atom to form the corresponding carboxamide (-CONH-) has been shown to have a dramatic impact on activity in related inhibitors. In one study, this substitution resulted in an approximately 100-fold decrease in inhibitory activity, underscoring the critical role of the thioamide. mtak.hu This significant difference in potency is attributed to the ability of the sulfur atom to form a chalcogen bond with the biological target. mtak.hu

The thioamide moiety is known to be a bioisostere of the amide group, and its incorporation can lead to enhanced thermal and proteolytic stability, as well as improved permeability and bioavailability of molecules. mtak.hu The unique electronic and steric properties of the carbothioamide group, including its ability to act as a hydrogen bond donor and acceptor, are fundamental to its interaction with protein targets.

Influence of Substituents at the N-Position of the Carbothioamide

Modification of the substituent attached to the nitrogen atom of the carbothioamide moiety offers another avenue for optimizing the biological activity of these derivatives. The nature of this substituent, whether it be an alkyl, aryl, or other functional group, can significantly impact the compound's interaction with its target.

In a study of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, it was found that compounds bearing electron-donating groups on the N-aryl ring exhibited superior urease inhibitory activity. nih.govnih.gov For example, an o-dimethyl-substituted compound was the most potent inhibitor, even more so than the standard, and a compound with a single methyl group showed slightly decreased activity. nih.govnih.gov This suggests that the electronic properties of the N-substituent can directly influence the binding affinity.

Furthermore, research on N-substituted quinoxaline-2-carboxamides, a related class of compounds, revealed that N-benzyl derivatives displayed superior antimycobacterial activity compared to their N-phenyl counterparts. mdpi.com This highlights the importance of the nature and steric bulk of the N-substituent in determining the biological activity. The ability of the N-substituent to occupy specific pockets within the target's binding site and to form favorable interactions, such as hydrophobic or pi-stacking interactions, is a key factor in the structure-activity relationship.

Ligand Efficiency and Physicochemical Property Optimization in Relation to Molecular Engagement

In the process of drug discovery, it is not only the absolute potency of a compound that is important but also the efficiency with which it binds to its target relative to its size and lipophilicity. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two key metrics used to assess the quality of a compound and to guide its optimization. mtak.hunih.govacs.org

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It is a useful tool for comparing the binding efficiency of compounds of different sizes. mtak.hunih.gov A higher LE value indicates that a compound is making more efficient use of its atoms to bind to the target.

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). acs.orgresearchgate.net It is a valuable metric for optimizing compounds to achieve a balance between potency and desirable physicochemical properties, which are crucial for good absorption, distribution, metabolism, and excretion (ADME) profiles. An ideal LLE value for an optimized drug candidate is typically in the range of 5 to 7 or greater. acs.org

Interactive Data Table: Ligand Efficiency Metrics in Drug Discovery Below is a hypothetical interactive table illustrating how LE and LLE might be calculated and used to compare different derivatives.

| Compound | pIC50 | Heavy Atom Count (HAC) | clogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Derivative A | 6.5 | 20 | 3.2 | 0.325 | 3.3 |

| Derivative B | 7.2 | 22 | 3.5 | 0.327 | 3.7 |

| Derivative C | 7.8 | 25 | 3.1 | 0.312 | 4.7 |

| Derivative D | 8.1 | 24 | 2.9 | 0.338 | 5.2 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values for this compound derivatives.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. Identifying the key pharmacophoric features of this compound derivatives is crucial for understanding their mechanism of action and for designing new, more potent inhibitors.

Based on the structure of the parent compound and SAR data from related molecules, a hypothetical pharmacophore model for this compound derivatives can be proposed. This model would likely include:

A hydrogen bond donor: The N-H group of the carbothioamide moiety is a potential hydrogen bond donor.

A hydrogen bond acceptor: The sulfur atom of the carbothioamide can act as a hydrogen bond acceptor.

Aromatic/hydrophobic regions: The 2,3-dimethylquinoline ring system provides a significant hydrophobic scaffold that can engage in van der Waals and pi-stacking interactions with the target protein.

Additional interaction points: Substituents on the quinoline ring and at the N-position of the carbothioamide can introduce additional hydrogen bond donors or acceptors, as well as further hydrophobic or charged groups that can interact with the target.

Studies on other quinoline and quinazoline derivatives have successfully employed 3D-QSAR and pharmacophore modeling to identify key structural features for their biological activities. For example, a pharmacophore model for quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as essential features. Similarly, a study on a novel 2,4-dimethylquinoline-6-carboxamide identified the 3-amino moiety as a critical pharmacophore for its activity as a positive allosteric modulator. nih.gov These studies highlight the power of computational methods in elucidating the key molecular features required for target interaction.

The precise pharmacophoric features for this compound derivatives will ultimately depend on the specific biological target they interact with. Further research, including co-crystallization studies and detailed computational modeling, will be necessary to definitively map out the key interactions and refine the pharmacophore model for this promising class of compounds.

Future Research Directions

Exploration of Novel Synthetic Pathways for 2,3-Dimethylquinoline-4-carbothioamide Analogues

The development of efficient and versatile synthetic methodologies is paramount for the exploration of the chemical space around this compound. Future research should focus on creating libraries of analogues with diverse substitution patterns on the quinoline (B57606) ring and modifications of the carbothioamide group.

Key Research Objectives:

Microwave-Assisted Organic Synthesis (MAOS): Investigating microwave-assisted reactions could significantly reduce reaction times and improve yields for the synthesis of quinoline-thiosemicarbazide hybrids and related structures.

Multi-component Reactions: Designing one-pot, multi-component reactions would offer an atom-economical and efficient approach to generate structural diversity.

Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled synthesis of the target compounds, which is particularly important for future manufacturing considerations.

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation could provide novel pathways to functionalize the quinoline core at positions that are otherwise difficult to access, leading to unique analogues.

A summary of potential synthetic strategies is presented in the table below.

Table 1: Potential Synthetic Strategies for Analogue Development| Synthetic Strategy | Potential Advantages | Target Modification |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, higher yields, improved purity. | Core quinoline synthesis and functional group interconversion. |

| Multi-component Reactions | High efficiency, atom economy, combinatorial library synthesis. | Rapid generation of diverse analogues with varied substituents. |

| Flow Chemistry | Scalability, safety, precise reaction control. | Large-scale production for extensive biological screening. |

| Catalytic C-H Activation | Novel functionalization, access to unique chemical space. | Introduction of substituents at non-classical positions. |

Advanced Computational Approaches for Predicting Molecular Interactions and Reactivity

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, in silico methods can provide deep insights into its physicochemical properties, potential biological targets, and reactivity.

Key Computational Studies:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), which are crucial for understanding the molecule's reactivity and interaction capabilities.

Molecular Docking: Docking studies can predict the binding modes and affinities of this compound and its analogues against a wide range of biological targets, such as kinases, proteases, and DNA. This can help in identifying potential mechanisms of action and in prioritizing compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), can be developed to correlate the structural features of a series of analogues with their biological activity. These models can guide the design of new compounds with enhanced potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complexes predicted by molecular docking. This can provide a more realistic picture of the binding stability and interactions over time.

Deeper Elucidation of Biological Mechanisms of Action at the Sub-Cellular Level

Understanding the precise molecular and cellular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area should aim to identify the specific cellular pathways and molecular targets modulated by these compounds.

Key Mechanistic Studies:

Target Identification and Validation: Employing techniques such as chemical proteomics, affinity chromatography, and genetic screening to identify the direct binding partners of the compound within the cell.

Cellular Pathway Analysis: Investigating the effects of the compound on key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. Techniques like Western blotting, flow cytometry, and reporter gene assays would be instrumental.

Enzyme Inhibition Assays: Based on the structural similarity to known inhibitors, conducting in vitro assays against specific enzymes, such as protein kinases or dihydroorotate dehydrogenase, could reveal direct inhibitory activity.

Antimicrobial Mechanism: For potential antimicrobial applications, studies on the compound's effect on bacterial cell wall synthesis, protein synthesis, or DNA replication would be necessary.

Design and Synthesis of Next-Generation Scaffolds Based on SAR Insights

The data generated from the synthesis of analogue libraries and their biological evaluation will provide valuable Structure-Activity Relationship (SAR) insights. This knowledge should be iteratively used to design and synthesize next-generation scaffolds with improved pharmacological profiles.

Key Design Strategies:

Scaffold Hopping: Replacing the quinoline core with other heterocyclic systems (e.g., quinazoline, acridine) while retaining the key pharmacophoric features to explore new chemical space and potentially improve properties like solubility or metabolic stability.

Bioisosteric Replacement: Replacing the carbothioamide group with other bioisosteres (e.g., carboxamide, tetrazole, acylthiourea) to modulate potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Design (FBDD): Using SAR data to identify key fragments of the molecule responsible for binding and activity, and then growing or linking these fragments to design more potent and efficient inhibitors.

Conformationally Restricted Analogues: Introducing conformational constraints into the molecule, for example, by cyclization, to lock it into a bioactive conformation, which can lead to increased potency and selectivity.

The systematic exploration of these future research directions will be critical in determining the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel drugs for a range of diseases.

Q & A

Q. What are the common synthetic routes for 2,3-Dimethylquinoline-4-carbothioamide, and how can purity be validated?

The synthesis typically involves multi-step reactions, such as Vilsmeier-Haack formylation followed by cyclization and thioamide functionalization. For example, quinoline derivatives are often synthesized via condensation of acetanilide analogs with phosphoryl chloride (POCl₃) under controlled temperatures (60–80°C), followed by purification via column chromatography. Purity validation requires analytical techniques like HPLC (High-Performance Liquid Chromatography) and spectroscopic methods (¹H/¹³C NMR, FT-IR). For structural confirmation, single-crystal X-ray diffraction (using SHELXL ) is recommended. Always report solvent systems, reaction times, and yields to ensure reproducibility .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Assign aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm) to confirm substitution patterns.

- XRD (X-ray Diffraction) : Use SHELXL for refining crystal structures, emphasizing hydrogen bonding and π-stacking interactions.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values.

Q. How can researchers determine the lipophilicity and solubility of this compound for pharmacological studies?

Lipophilicity (logP) is measured via reverse-phase HPLC using a C18 column and methanol/water gradients, calculating capacity factors (k) . Solubility profiles require equilibrium solubility assays in PBS (pH 7.4) or simulated biological fluids. For accurate results, use UV-Vis spectrophotometry at λₘₐₓ (e.g., 270–320 nm for quinoline derivatives) and validate with triplicate measurements .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or thioamide groups) influence the bioactivity of this compound?

The methyl groups enhance steric hindrance, potentially improving target specificity, while the thioamide moiety increases hydrogen-bonding capacity. Use comparative SAR (Structure-Activity Relationship) studies:

Q. What experimental design strategies mitigate contradictions in bioactivity data across studies?

- Standardized Assays : Use validated protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition.

- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and report confidence intervals .

- Cross-Lab Validation : Share samples with collaborating labs to confirm reproducibility .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Challenges include polymorphism, twinning, and weak diffraction. Solutions:

Q. How can researchers design robust in vitro bioactivity assays for this compound?

Q. What ethical considerations are critical when publishing data on this compound?

- Data Integrity : Avoid selective reporting; disclose all replicates, including outliers.

- Authorship Criteria : Follow ICMJE guidelines—only contributors who made intellectual contributions qualify.

- Conflict of Interest : Disclose funding sources (e.g., pharmaceutical sponsors) that may bias interpretation .

- Reproducibility : Share raw data (e.g., crystallographic .cif files) via public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.